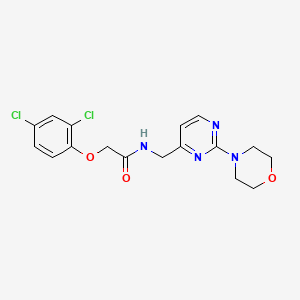

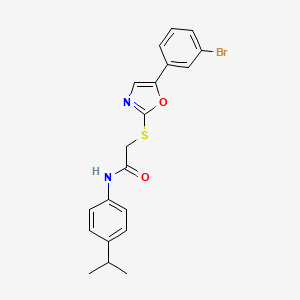

![molecular formula C12H12N4O2 B2552708 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 1219577-39-5](/img/structure/B2552708.png)

3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.254. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

One study highlighted the crystalline structure of a compound containing a tetrameric hydrogen-bonded unit comprising central pairs of 2-aminopyrimidine molecules linked by N—H⋯N hydrogen bonds, with pendant benzoic acid molecules attached through N—H⋯O and O—H⋯N hydrogen bonds. These units are arranged into layers, demonstrating the compound's potential in crystalline architecture and molecular engineering (Meng et al., 2009).

Co-crystallisation and Polymorphism

Research on co-crystallisation of benzoic acid derivatives with N-containing bases, including 2-aminopyrimidine, revealed variations in stoichiometry and polymorphism based on the method of preparation. These findings could have implications for developing new crystalline materials with tailored properties (Skovsgaard & Bond, 2009).

Non-covalent Synthesis and Supramolecular Chemistry

A study reported the non-covalent synthesis of ionic and molecular complexes of substituted 2-aminopyrimidines with benzoic acid, showcasing how the nature of supramolecular architecture varied with substituents. This research underscores the utility of such compounds in the design of molecular recognition systems (Goswami et al., 2008).

Molecular Co-crystals and Secondary Group Interactions

Another study focused on the crystalline adducts of 2-aminopyrimidine with a series of mainly ortho-substituted benzoic acids, emphasizing the role of substituent groups in secondary associations and co-crystal formation. This research contributes to understanding how minor modifications can significantly impact molecular assemblies and crystal engineering (Smith et al., 1995).

Synthesis and Structural Investigation

Research into the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids, including analogs derived from the condensation of aminobenzoic acid with pyridine-2-carboxaldehyde, provided insights into their physicochemical properties and potential applications in material science and coordination chemistry (Tzimopoulos et al., 2010).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) should be referred to for comprehensive safety and handling information .

Future Directions

The future directions for the study and application of “3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential uses in medical chemistry . The design and synthesis of novel antimicrobial molecules could be particularly relevant given the increasing number of multidrug-resistant microbial pathogens .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds typically interact with various biological targets, including enzymes, receptors, and transport proteins.

Mode of Action

Aminopyrimidines and their derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Aminopyrimidines and their derivatives are known to influence various biochemical pathways, depending on their specific targets .

Result of Action

Aminopyrimidines and their derivatives are known to exert various effects at the molecular and cellular levels, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .

Biochemical Analysis

Biochemical Properties

3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s amino group allows it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in nucleotide synthesis or degradation, given its pyrimidine structure .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes, the compound can modulate signaling cascades, leading to altered gene expression patterns. This modulation can affect various cellular functions, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. The compound’s structure allows it to fit into enzyme active sites, where it can form hydrogen bonds and other interactions that stabilize or destabilize the enzyme-substrate complex. This can lead to changes in enzyme activity and subsequent alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, cellular stress, and potential toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in nucleotide metabolism is particularly noteworthy, given its pyrimidine structure .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach target sites is crucial for its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, as it interacts with biomolecules within specific cellular contexts .

Properties

IUPAC Name |

3-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-3-8(5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEWOYRXOCZQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC(=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)

![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)

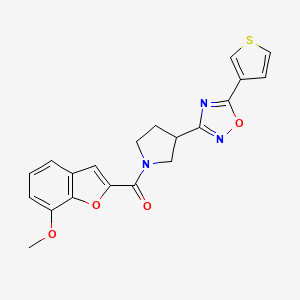

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2552630.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)

![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2552641.png)

![6-fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2552646.png)